

# An In-depth Technical Guide to the Chemical Properties of 4-Oxocyclohexanecarboxylic Acid

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## Compound of Interest

Compound Name: 4-Oxocyclohexanecarboxylic acid

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This technical guide provides a comprehensive overview of the chemical and physical properties of **4-oxocyclohexanecarboxylic acid**, a versatile bifunctional molecule of significant interest in organic synthesis and pharmaceutical development. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

## Core Chemical and Physical Properties

**4-Oxocyclohexanecarboxylic acid**, also known as 4-ketocyclohexanecarboxylic acid, is a solid organic compound characterized by the presence of both a ketone and a carboxylic acid functional group within a cyclohexane ring.<sup>[1]</sup> This unique structure makes it a valuable building block for the synthesis of a variety of more complex molecules.

Table 1: Physical and Chemical Properties of **4-Oxocyclohexanecarboxylic Acid**

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	142.15 g/mol	<a href="#">[2]</a>
Appearance	White to off-white solid	<a href="#">[3]</a>
Melting Point	67-71 °C	<a href="#">[3]</a>
Boiling Point	210 °C at 25 Torr	-
Density	1.233 g/cm <sup>3</sup> (predicted)	-
pKa	4.43 ± 0.20 (predicted)	-
CAS Number	874-61-3	<a href="#">[2]</a>

## Spectroscopic Data

While a complete set of publicly available spectra is limited, the expected spectroscopic characteristics can be inferred from the molecule's structure.

Table 2: Expected Spectroscopic Data for **4-Oxocyclohexanecarboxylic Acid**

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber / m/z
<sup>1</sup> H NMR	-CH <sub>2</sub> (cyclohexane ring)	$\delta$ 1.5 - 2.5 ppm
-CH (methine proton)	$\delta$ 2.5 - 3.0 ppm	
-COOH (carboxylic acid)	$\delta$ 10 - 13 ppm (broad singlet)	
<sup>13</sup> C NMR	-CH <sub>2</sub> (cyclohexane ring)	$\delta$ 25 - 45 ppm
-CH (methine carbon)	$\delta$ 40 - 50 ppm	
C=O (ketone)	$\delta$ ~210 ppm	
C=O (carboxylic acid)	$\delta$ ~175 ppm	
IR Spectroscopy	O-H (carboxylic acid)	3300 - 2500 cm <sup>-1</sup> (broad)
C-H (alkane)	2950 - 2850 cm <sup>-1</sup>	
C=O (ketone)	~1715 cm <sup>-1</sup> (strong)	
C=O (carboxylic acid)	~1700 cm <sup>-1</sup> (strong)	
Mass Spectrometry	Molecular Ion (M <sup>+</sup> )	m/z 142
Major Fragments	m/z 125 (M-OH), 114 (M-CO), 97 (M-COOH)	

Note: Predicted values are based on typical ranges for the respective functional groups.

## Experimental Protocols

### Synthesis of 4-Oxocyclohexanecarboxylic Acid via Hydrogenation of p-Hydroxybenzoic Acid

This protocol is adapted from methodologies described for the hydrogenation of aromatic carboxylic acids.

Objective: To synthesize **4-oxocyclohexanecarboxylic acid** by the catalytic hydrogenation of p-hydroxybenzoic acid, followed by oxidation of the resulting 4-hydroxycyclohexanecarboxylic acid.

**Materials:**

- p-Hydroxybenzoic acid
- 5% Rhodium on carbon (Rh/C) catalyst
- Deionized water
- Hydrogen gas
- High-pressure autoclave
- Jones reagent (chromium trioxide in sulfuric acid and acetone) or other suitable oxidizing agent
- Dichloromethane
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

**Procedure:****Step 1: Hydrogenation of p-Hydroxybenzoic Acid**

- In a high-pressure autoclave, combine p-hydroxybenzoic acid (1 equivalent) and 5% Rh/C catalyst (typically 1-5 mol%).
- Add deionized water to dissolve the p-hydroxybenzoic acid.
- Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
- Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
- Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.
- Monitor the reaction progress by measuring hydrogen uptake.

- Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
- Filter the reaction mixture to remove the Rh/C catalyst.
- The resulting aqueous solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

### Step 2: Oxidation to **4-Oxocyclohexanecarboxylic Acid**

- Transfer the aqueous solution of 4-hydroxycyclohexanecarboxylic acid to a round-bottom flask equipped with a magnetic stirrer and an ice bath.
- Cool the solution to 0-5 °C.
- Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green, indicating the oxidation of the alcohol.
- Continue adding the Jones reagent until the orange color persists, indicating that the oxidation is complete.
- Allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
- Quench the reaction by the addition of isopropanol until the green color returns.
- Extract the product with dichloromethane (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude **4-oxocyclohexanecarboxylic acid**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

# Reductive Amination of 4-Oxocyclohexanecarboxylic Acid

This protocol provides a general methodology for the reductive amination of the ketone functionality.

**Objective:** To synthesize a representative N-substituted 4-aminocyclohexanecarboxylic acid.

**Materials:**

- **4-Oxocyclohexanecarboxylic acid**
- A primary or secondary amine (e.g., benzylamine)
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Dichloromethane (DCM), anhydrous
- Acetic acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

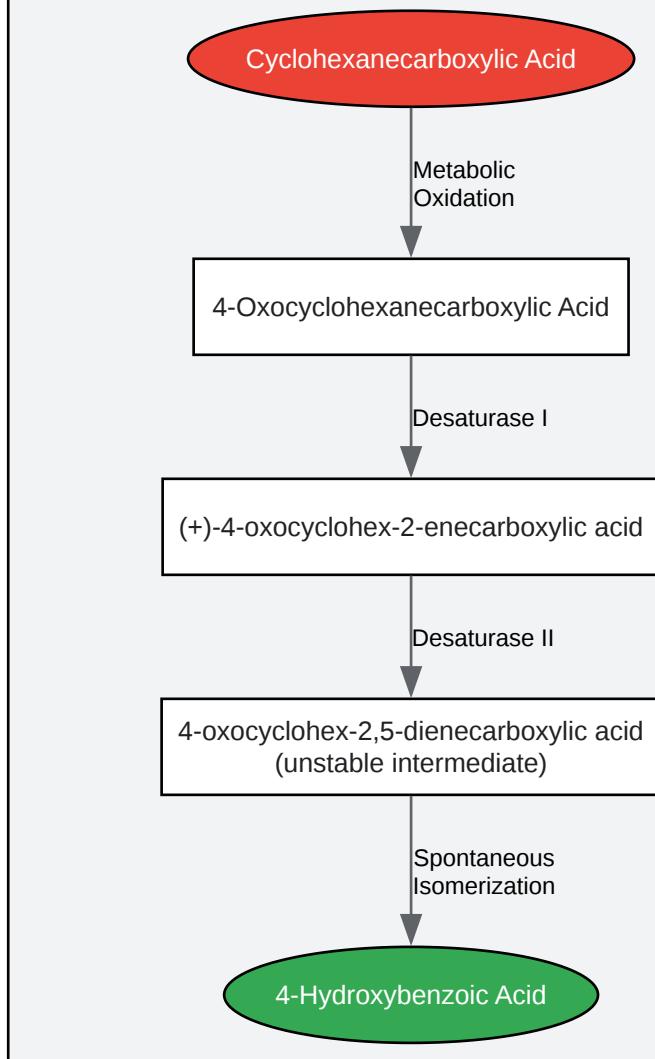
**Procedure:**

- Dissolve **4-oxocyclohexanecarboxylic acid** (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.
- Add the amine (1.1 equivalents) to the solution.
- Add acetic acid (1.2 equivalents) to catalyze the formation of the iminium ion intermediate.

- Stir the reaction mixture at room temperature for 30-60 minutes.
- Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions to the reaction mixture.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the starting material is consumed, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the product by column chromatography on silica gel.



### Aromatization of 4-Oxocyclohexanecarboxylic Acid



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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)